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Compound of Interest

Compound Name: Diisopropylamine hydrochloride

Cat. No.: B1251645 Get Quote

Introduction

Diisopropylamine hydrochloride is a versatile secondary amine salt that serves as a crucial

building block in organic synthesis. In the agrochemical industry, its deprotonated form,

diisopropylamine, functions as a potent nucleophile for constructing a variety of active

ingredients, particularly within the thiocarbamate class of herbicides. These herbicides are vital

for controlling weeds in numerous crops, contributing to global food security.[1] This document

provides detailed protocols for the synthesis of the herbicide Triallate, a representative

thiocarbamate, using diisopropylamine hydrochloride as the starting material for the amine

moiety. The process involves the formation of a key intermediate, diisopropylthiocarbamoyl

chloride, followed by its conversion to the final product.

Principle of Reaction

The synthesis of thiocarbamate herbicides like Triallate from diisopropylamine hydrochloride
is conceptually a two-stage process. First, the hydrochloride salt must be neutralized with a

base to liberate the free diisopropylamine. This free amine is then used to synthesize a highly

reactive intermediate, diisopropylthiocarbamoyl chloride. This intermediate is subsequently

reacted with a suitable thiol-containing compound to form the final S-thiocarbamate product.

Application 1: Synthesis of Triallate Herbicide
Triallate (S-2,3,3-trichloroallyl diisopropylthiocarbamate) is a selective, pre-emergence

herbicide used to control wild oats and other grass weeds in various crops.[2] The following
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protocols describe a representative synthesis pathway.

Protocol 1: Preparation of Diisopropylthiocarbamoyl
Chloride Intermediate
This protocol is adapted from a general, validated procedure for the synthesis of thiocarbamoyl

chlorides. It outlines the reaction of diisopropylamine with thiophosgene.

Note on Starting Material: If using diisopropylamine hydrochloride, it must first be converted

to free diisopropylamine. This can be achieved by dissolving the hydrochloride salt in water,

adding an equimolar amount of a strong base like sodium hydroxide (NaOH), and extracting

the liberated diisopropylamine with a suitable organic solvent (e.g., diethyl ether). The organic

extract should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent

removed under reduced pressure before proceeding.

Experimental Protocol:

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser connected to a gas trap (to neutralize excess thiophosgene

and HCl byproduct), add a solution of diisopropylamine (1.0 mole) in 300 mL of an inert

solvent such as toluene.

Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of

thiophosgene (1.0 mole) in 100 mL of toluene via the dropping funnel over a period of 1-2

hours, maintaining the temperature below 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for an additional 3-4 hours. The reaction progress can be monitored by thin-layer

chromatography (TLC).

Work-up: Filter the reaction mixture to remove any precipitated diisopropylamine
hydrochloride (formed as a byproduct).

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The

resulting crude diisopropylthiocarbamoyl chloride can be purified by vacuum distillation.

Quantitative Data (Theoretical):
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Reagent/Produ
ct

Molecular Wt. Moles Quantity Role

Diisopropylamine 101.19 g/mol 1.0 101.2 g Reactant

Thiophosgene 114.98 g/mol 1.0 115.0 g Reactant

Toluene - - 400 mL Solvent

Diisopropylthioca

rbamoyl Chloride
195.73 g/mol ~1.0 ~195.7 g Product
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Protocol 2: Synthesis of Triallate
This protocol describes the S-alkylation of a dithiocarbamate salt, formed in situ, with 1,2,3-

trichloropropene. This method is based on the principles outlined in U.S. Patent 3,330,821.

Experimental Protocol:

Reaction Setup: Equip a flask with a stirrer, thermometer, and two dropping funnels.

Charge Reagents: Charge the flask with diisopropylamine (1.0 mole), sodium hydroxide (1.0

mole) as a 50% aqueous solution, and a suitable solvent like isopropanol (250 mL).

Intermediate Formation: Cool the mixture to 20-30 °C. Simultaneously add carbon disulfide

(1.0 mole) and 1,2,3-trichloropropene (1.0 mole) from separate dropping funnels over

approximately 1 hour. Maintain the temperature below 40 °C using external cooling.

Reaction: After the addition is complete, continue stirring the mixture at 30-40 °C for an

additional 2 hours to ensure the reaction goes to completion.

Work-up: Add 200 mL of water to the reaction mixture. The organic layer containing the

product will separate.

Purification: Separate the lower organic layer. Wash it with water to remove any remaining

salts. Remove any residual solvent and volatile impurities under reduced pressure to yield

the final product, Triallate, as an oily liquid.

Quantitative Data (Theoretical):
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Reagent/Produ
ct

Molecular Wt. Moles Quantity Role

Diisopropylamine 101.19 g/mol 1.0 101.2 g Reactant

Carbon Disulfide 76.14 g/mol 1.0 76.1 g Reactant

Sodium

Hydroxide
40.00 g/mol 1.0 40.0 g Base

1,2,3-

Trichloropropene
145.40 g/mol 1.0 145.4 g Alkylating Agent

Triallate 304.68 g/mol ~1.0 ~304.7 g Product

// Reactants DIPA [label="Diisopropylamine", fillcolor="#FFFFFF", fontcolor="#202124"]; CS2

[label="Carbon Disulfide\n(CS₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; NaOH

[label="Sodium Hydroxide\n(NaOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; TCP

[label="1,2,3-Trichloropropene", fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediate Intermediate [label="Sodium Diisopropyldithiocarbamate\n(Intermediate)",

style="rounded,filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Triallate [label="Triallate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

NaCl [label="Sodium Chloride\n(NaCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; H2O

[label="Water\n(H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges {DIPA, CS2, NaOH} -> Intermediate [arrowhead=none, color="#4285F4"]; Intermediate

-> Triallate [label="+ 1,2,3-Trichloropropene", color="#EA4335"]; TCP -> Triallate [style=invis]; //

for layout Triallate -> {NaCl, H2O} [style=invis]; // for layout

// Invisible edges for alignment subgraph { rank=same; DIPA; CS2; NaOH; } subgraph {

rank=same; Triallate; NaCl; H2O; }

// Reaction annotations plus1 [label="+", shape=plaintext, fontcolor="#202124"]; DIPA -> plus1

[style=invis]; plus1 -> CS2 [style=invis];

plus2 [label="+", shape=plaintext, fontcolor="#202124"]; CS2 -> plus2 [style=invis]; plus2 ->

NaOH [style=invis];
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// Group reactants { rank=same; DIPA; plus1; CS2; plus2; NaOH; } } caption: "One-pot reaction

pathway for Triallate synthesis."

Safety Precautions

Diisopropylamine and its hydrochloride salt are corrosive and can cause skin and eye

irritation. Handle with appropriate personal protective equipment (PPE), including gloves and

safety glasses.

Thiophosgene and Carbon Disulfide are highly toxic, volatile, and flammable. All

manipulations should be performed in a well-ventilated fume hood.

1,2,3-Trichloropropene is a toxic and corrosive chlorinated hydrocarbon. Avoid inhalation and

skin contact.

The reactions can be exothermic. Proper temperature control and cooling capabilities are

essential.

Conclusion

Diisopropylamine hydrochloride is a readily available and effective precursor for the

synthesis of important agrochemicals. Through straightforward neutralization and subsequent

reaction, it can be incorporated into complex molecules like the thiocarbamate herbicide

Triallate. The protocols provided herein offer a representative guide for researchers in the field

of agrochemical development, demonstrating the utility of this reagent in constructing

commercially relevant compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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reagent-in-agrochemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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